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2,3,4,5-Tetrahydro-1,5-

benzothiazepine

CAS No.: 40358-33-6

Cat. No.: B1294794 Get Quote

Executive Summary
This guide details the end-to-end workflow for developing 1,5-benzothiazepine (1,5-BTZ)

derivatives targeting the L-type voltage-gated calcium channel (Cav1.2). Unlike

dihydropyridines (e.g., nifedipine), 1,5-BTZs (e.g., diltiazem) exhibit a unique "frequency-

dependent" block, making them critical for treating rate-dependent cardiac arrhythmias and

hypertension. This document provides validated protocols for rational design, stereoselective

synthesis, electrophysiological validation, and ex vivo functional assessment.

Phase 1: Rational Drug Design & SAR
The 1,5-BTZ scaffold relies on a specific spatial arrangement to bind the benzothiazepine-

binding site (distinct from the dihydropyridine and phenylalkylamine sites) on the

subunit of the calcium channel.

Pharmacophore Logic
The core structure requires a fused benzene and thiazepine ring.[1] Modifications are strictly

governed by the following Structure-Activity Relationship (SAR) rules:
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Position 2 (C2): A substituted phenyl ring is essential. Electron-donating groups (e.g., -OMe)

often enhance potency (as seen in diltiazem).

Position 3 (C3): An acetoxy or hydroxy group is critical for orientation. The cis-configuration

between C2 and C3 is generally required for maximal antagonist activity.

Position 5 (N5): A basic tertiary amine side chain (e.g., dimethylaminoethyl) is non-negotiable

for channel interaction.

Position 4 (C4): A carbonyl group (lactam) stabilizes the ring conformation.

Mechanism of Action Visualization
The following diagram illustrates the pathway from drug binding to physiological effect.
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Figure 1: Mechanism of Action (MOA) for 1,5-benzothiazepine calcium channel blockers.

Phase 2: Synthetic Protocol (The Chalcone Route)
The most robust method for generating diverse 1,5-BTZ libraries is the reaction of 2-

aminothiophenol with

-unsaturated ketones (chalcones).

Materials
Reagents: 2-Aminothiophenol, substituted benzaldehydes, acetophenones, acetic acid,

piperidine, toluene.

Catalysts: Ceric Ammonium Nitrate (CAN) or Trifluoroacetic acid (TFA) can accelerate

cyclization.

Step-by-Step Synthesis Workflow
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Step 1: Chalcone Formation (Claisen-Schmidt Condensation)

Dissolve substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in

ethanol (20 mL).

Add 40% NaOH (5 mL) dropwise at 0°C.

Stir at room temperature (RT) for 12 hours.

Pour into ice water and acidify with HCl. Filter the precipitate (Chalcone).

Step 2: Michael Addition & Cyclization

Mix the synthesized Chalcone (10 mmol) and 2-aminothiophenol (12 mmol) in toluene (50

mL).

Add catalytic glacial acetic acid (1 mL) or CAN (10 mol%).

Reflux for 6–8 hours. Use a Dean-Stark trap to remove water if using acid catalysis.

Critical Check: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of

the chalcone spot.

Evaporate solvent. Recrystallize from ethanol to obtain the 2,3-dihydro-1,5-benzothiazepine.

Step 3: N-Alkylation (Introduction of the Pharmacophore)

Dissolve the intermediate from Step 2 in dry acetone or DMF.

Add

(anhydrous) and 2-(dimethylamino)ethyl chloride hydrochloride.

Reflux for 15–20 hours.

Filter inorganic salts and evaporate solvent. Purify via column chromatography.
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Expert Note: The reaction typically yields a racemic mixture. For clinical candidates, chiral

resolution (HPLC using Chiralcel OD columns) or asymmetric synthesis is required to isolate the

active cis-isomer.

Phase 3: In Vitro Validation Protocols
Radioligand Binding Assay (Affinity Screening)
Objective: Determine the binding affinity (

) of the new analog by displacing [3H]-diltiazem.

Protocol:

Membrane Prep: Homogenize rat cerebral cortex or cardiac tissue in ice-cold Tris-buffer (50

mM, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.[2][3]

Incubation: In 96-well plates, mix:

50 µL Membrane suspension (100 µg protein).

50 µL [3H]-Diltiazem (2 nM final concentration).

50 µL Test Compound (concentrations

to

M).

Equilibrium: Incubate at 25°C for 60 minutes.

Termination: Rapid filtration through GF/C glass fiber filters using a cell harvester. Wash 3x

with ice-cold buffer.
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Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp (Functional Validation)
Objective: Confirm blockade of L-type Calcium Current (

).

System Setup:

Cells: Isolated guinea pig cardiomyocytes or HEK293 cells stably expressing Cav1.2.

Mode: Whole-cell voltage clamp.

Extracellular Solution: 10 mM

(Barium is used as the charge carrier to prevent Ca2+-dependent inactivation).

Step-by-Step Protocol:

Seal Formation: Establish a G

seal and break into whole-cell mode.

Voltage Protocol: Hold membrane potential at -80 mV. Depolarize to -40 mV (50 ms) to

inactivate Na+ channels, then step to +10 mV (200 ms) to elicit

.

Baseline: Record stable baseline current for 5 minutes.

Drug Application: Perfuse test compound (e.g., 1 µM) for 5 minutes.

Washout: Perfuse drug-free solution to check reversibility.[2]

Quantification: Calculate % inhibition of peak current amplitude.
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Phase 4: Ex Vivo Functional Assay (Rat Aortic
Rings)
Objective: Assess vasorelaxant properties in physiological tissue.

Protocol:

Preparation: Excise thoracic aorta from Sprague-Dawley rats. Clean connective tissue and

cut into 3-mm rings.

Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution at 37°C,

aerated with 95%

/5%

.

Normalization: Apply resting tension (1.5 g) and equilibrate for 60 mins.

Pre-contraction: Induce contraction using KCl (60 mM) or Phenylephrine (1 µM). Wait for a

stable plateau.

Dose-Response: Add cumulative concentrations of the 1,5-BTZ analog (

to

M).

Data: Record tension (g). Plot % Relaxation vs. Log[Concentration].

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

Low Synthetic Yield Incomplete Michael addition

Switch catalyst to CAN (10

mol%) or use microwave

irradiation.

No Binding Affinity Incorrect Stereochemistry
Verify cis-conformation via

NOE NMR spectroscopy.

Current Run-down (Patch

Clamp)
Loss of ATP/GTP

Add 4 mM Mg-ATP and 0.3

mM Na-GTP to the pipette

solution.

Insoluble Compound Lipophilicity

Dissolve in DMSO (final bath

conc. <0.1%) or use

cyclodextrin complexation.

Development Workflow Diagram
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Figure 2: Iterative development pipeline for 1,5-benzothiazepine discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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